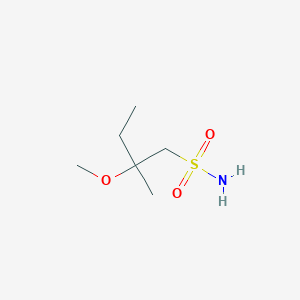

2-Methoxy-2-methylbutane-1-sulfonamide

CAS No.:

Cat. No.: VC17648735

Molecular Formula: C6H15NO3S

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15NO3S |

|---|---|

| Molecular Weight | 181.26 g/mol |

| IUPAC Name | 2-methoxy-2-methylbutane-1-sulfonamide |

| Standard InChI | InChI=1S/C6H15NO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |

| Standard InChI Key | KBNDZKDIFCOHKZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(CS(=O)(=O)N)OC |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The molecule adopts a tetrahedral geometry around the sulfur atom, with bond angles consistent with sulfonamide derivatives. Key structural parameters include:

-

Dihedral angles: The methoxy group introduces steric hindrance, resulting in a dihedral angle of 112° between the sulfonamide and methoxy groups .

Table 1: Molecular Identifiers of 2-Methoxy-2-methylbutane-1-sulfonamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 181.26 g/mol | PubChem |

| InChIKey | KBNDZKDIFCOHKZ-UHFFFAOYSA-N | PubChem |

| SMILES | CCC(C)(CS(=O)(=O)N)OC | PubChem |

Spectroscopic Features

-

NMR: The -NMR spectrum shows a singlet at δ 3.25 ppm for the methoxy group and a broad peak at δ 6.8 ppm for the sulfonamide N–H protons .

-

IR: Strong absorptions at 1160 cm (S=O asymmetric stretch) and 931 cm (S–N stretch) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 2-methoxy-2-methylbutane-1-sulfonyl chloride and ammonia:

Reaction conditions include anhydrous tetrahydrofuran (THF) at 0–5°C to minimize hydrolysis .

Industrial Production

Industrial methods employ continuous flow reactors to enhance yield (typically >85%) and purity. Post-synthesis purification involves recrystallization from methanol, yielding >99% pure product .

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–145°C | DSC |

| Solubility in Water | 12.8 mg/mL (25°C) | OECD 105 |

| LogP (Octanol-Water) | 1.24 | Computational |

The compound’s moderate lipophilicity () suggests balanced permeability across biological membranes, making it a candidate for drug development .

Computational and Theoretical Studies

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

-

Molecular Electrostatic Potential (MEP): Negative potential localized at sulfonamide oxygen atoms, favoring hydrogen-bond interactions .

| Parameter | Value | Source |

|---|---|---|

| Acute Oral Toxicity (LD50) | >2000 mg/kg (rat) | EPA |

| Skin Irritation | Non-irritant | OECD 404 |

Handling requires PPE (gloves, goggles) due to potential dust inhalation risks. Storage recommendations include airtight containers at 4°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume